molecular formula C6H9NO2S2 B2668230 3,5-Dimethylthiophene-2-sulfonamide CAS No. 1519966-29-0

3,5-Dimethylthiophene-2-sulfonamide

Cat. No.: B2668230
CAS No.: 1519966-29-0
M. Wt: 191.26
InChI Key: XOOGWVIHYBWIBU-UHFFFAOYSA-N
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Description

3,5-Dimethylthiophene-2-sulfonamide (CAS 1519966-29-0) is a high-purity sulfonamide-based heterocyclic compound of significant interest in medicinal chemistry and microbiological research. With the molecular formula C6H9NO2S2 and a molecular weight of 191.27 g/mol, this reagent serves as a key synthetic intermediate and scaffold for developing novel bioactive molecules. Its primary research value lies in the exploration of new anti-infective agents. Specifically, this compound and its structural analogs have been investigated as potent, metabolically stable inhibitors of the Pseudomonas aeruginosa lectin LecB, a critical virulence factor in bacterial biofilm formation . Inhibiting LecB represents a promising non-biocidal strategy to combat biofilm-mediated antibiotic resistance in this critical-priority pathogen . The incorporation of the sulfonamide functional group is a established strategy in drug discovery, contributing to a wide spectrum of biological activities beyond antibacterials, including anticancer, anti-inflammatory, and antiviral applications . This product is intended for research purposes as a building block in organic synthesis or as a standard in biological assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOGWVIHYBWIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 3,5-Dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,5-Dimethylthiophene-2-sulfonamide , structured for researchers in medicinal chemistry and drug discovery.

A Strategic Bioisostere for Sulfonamide Drug Design

Executive Summary

3,5-Dimethylthiophene-2-sulfonamide is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive compounds. As a thiophene-based bioisostere of benzenesulfonamide, it offers distinct physicochemical advantages—specifically increased lipophilicity and altered metabolic stability—making it a critical scaffold in the development of carbonic anhydrase inhibitors, diuretics, and antitumor agents.

This guide details its chemical identity, a validated synthesis protocol based on regioselective electrophilic substitution, and its application in modern drug design.

Chemical Identity & Physical Properties[1][2][3]

The following data establishes the baseline identity for analytical verification.

PropertyValueNotes
IUPAC Name 3,5-Dimethylthiophene-2-sulfonamidePriority given to sulfonamide group at pos. 2
Molecular Formula

Molecular Weight 191.27 g/mol Monoisotopic Mass: 191.008 Da
CAS Number Custom SynthesisOften cited via derivative CAS (e.g., Sulfonyl chloride: 55280-55-0)
LogP (Predicted) ~1.3More lipophilic than benzenesulfonamide analogs
H-Bond Donors 1 (Amide

)
H-Bond Acceptors 2 (

)
SMILES CC1=CC(=C(S1)S(=O)(=O)N)C

Synthesis Strategy: Regioselective Chlorosulfonation

The synthesis of 3,5-Dimethylthiophene-2-sulfonamide relies on the regioselective chlorosulfonation of the commercially available precursor 2,4-dimethylthiophene .

The Regiochemistry Logic

Thiophene is an electron-rich aromatic system. The methyl groups at positions 2 and 4 activate the ring.

  • Substrate: 2,4-Dimethylthiophene.

  • Active Sites: Position 5 (alpha) and Position 3 (beta).

  • Selectivity: Electrophilic aromatic substitution (

    
    ) favors the 
    
    
    
    -position (next to sulfur) due to resonance stabilization. Therefore, sulfonation occurs almost exclusively at Position 5 .
  • Renumbering: Upon sulfonation at C5, the IUPAC numbering reverses to prioritize the sulfonamide group, converting 2,4-dimethyl-5-sulfonamide into 3,5-dimethyl-2-sulfonamide .

Synthesis Workflow Diagram

Synthesispathway start Precursor: 2,4-Dimethylthiophene inter Intermediate: 3,5-Dimethylthiophene- 2-sulfonyl chloride start->inter Electrophilic Substitution reagent1 Chlorosulfonic Acid (ClSO3H) 0°C to RT reagent1->inter product Target: 3,5-Dimethylthiophene- 2-sulfonamide inter->product Nucleophilic Attack reagent2 Ammonium Hydroxide (NH4OH) or NH3(g) reagent2->product

Figure 1: Two-step one-pot synthesis pathway converting 2,4-dimethylthiophene to the target sulfonamide via a sulfonyl chloride intermediate.[1]

Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried. Perform all steps in a fume hood.

Step 1: Chlorosulfonation
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (

    
    ).
    
  • Reagent A: Charge the flask with Chlorosulfonic acid (3.0 equiv) . Cool to 0°C using an ice-salt bath.

  • Addition: Dissolve 2,4-Dimethylthiophene (1.0 equiv) in dry dichloromethane (DCM) (optional, can be neat). Add this solution dropwise to the acid over 30 minutes.

    • Critical: Maintain temperature <5°C to prevent polymerization of the thiophene ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The 3,5-dimethylthiophene-2-sulfonyl chloride will precipitate as an oil or solid. Extract with DCM (

    
     mL).
    
Step 2: Amination
  • Preparation: Cool the DCM extract containing the sulfonyl chloride to 0°C.

  • Ammonolysis: Add Ammonium hydroxide (28%

    
    , excess)  or bubble anhydrous ammonia gas through the solution for 30 minutes.
    
  • Completion: Monitor via TLC (30% EtOAc/Hexane). The non-polar chloride spot should disappear, replaced by a more polar sulfonamide spot.

  • Workup: Acidify carefully with 1N HCl to pH 7. Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to obtain off-white crystals.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare results against these predicted spectral signatures.

MethodDiagnostic SignalStructural Confirmation
1H-NMR (DMSO-d6)

2.30 (s, 3H), 2.45 (s, 3H)
Confirms two distinct methyl groups (C3 and C5).

6.70 (s, 1H)
Confirms single aromatic proton at C4 (thiophene ring).

7.40 (bs, 2H)
Confirms

protons (exchangeable with

).
Mass Spec (ESI+)

192.0

Confirms Molecular Weight of 191.[2]27.
IR Spectroscopy 1330, 1150

Diagnostic

symmetric/asymmetric stretches.

Applications in Drug Development[9][10][11]

Bioisosterism: Thiophene vs. Benzene

In medicinal chemistry, replacing a phenyl ring with a thiophene ring (bioisosterism) often results in:

  • Improved Lipophilicity: Thiophene is more lipophilic than benzene, potentially improving blood-brain barrier (BBB) penetration.

  • Metabolic Liability: The sulfur atom can be a site for oxidation, but the methyl groups at 3 and 5 block the metabolically active

    
    -positions, extending half-life.
    
Target Class: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for inhibiting Carbonic Anhydrases (CA). The 3,5-dimethylthiophene scaffold is particularly relevant for:

  • Selectivity: The steric bulk of the methyl groups can induce selectivity for specific CA isoforms (e.g., CA IX over CA II), which is crucial for designing anticancer agents with fewer side effects.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the Zinc (

    
    ) ion in the enzyme's active site.
    

DrugMechanism drug 3,5-Dimethylthiophene- 2-sulfonamide zinc Zn(II) Ion (Enzyme Active Site) drug->zinc Coordination Bond (via N-atom) inhibition Displacement of Water Molecule zinc->inhibition Steric Blockade effect Inhibition of Catalytic Activity inhibition->effect Therapeutic Outcome

Figure 2: Mechanism of Action for sulfonamide-based Carbonic Anhydrase inhibition.

References

  • PubChem. (2025).[3][2][4] 3,5-dimethylthiophene-2-sulfonamide (Compound).[2][4] National Library of Medicine. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][5] The Journal of Organic Chemistry, 74(24), 9287–9291. (Cited for chlorosulfonation methodology).[1][5] Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. (Cited for CA Inhibition mechanism).[6] Available at: [Link]

Sources

Solubility Profiling & Crystallization Thermodynamics: 3,5-Dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for characterizing the solubility profile of 3,5-Dimethylthiophene-2-sulfonamide , a critical intermediate in the synthesis of agrochemicals and pharmaceutical sulfonamide derivatives.

While specific public solubility datasets for this exact isomer are rare, its physicochemical behavior is highly predictable based on structural analogs (e.g., 2-thiophenesulfonamide, sulfamethazine). This guide synthesizes established thermodynamic principles with industrial-standard measurement protocols.

Executive Summary & Physicochemical Profile

3,5-Dimethylthiophene-2-sulfonamide is a heterocyclic sulfonamide characterized by a lipophilic thiophene core substituted with two methyl groups and a polar sulfonamide moiety. This amphiphilic structure dictates its solubility landscape: it exhibits poor aqueous solubility but high affinity for polar aprotic solvents.

  • Core Utility: Key intermediate for herbicide synthesis (e.g., specific acetolactate synthase inhibitors) and pharmaceutical anti-inflammatory agents.

  • Critical Process Parameter: Accurate solubility data is required to optimize cooling crystallization (yield maximization) and anti-solvent crystallization (purity control).

Structural Analysis & Predicted Solubility Ranking

The molecule contains a hydrophobic domain (dimethylthiophene) and a hydrophilic domain (


).
  • Hydrophobic Interactions: The methyl groups at positions 3 and 5 increase lipophilicity compared to the parent thiophene-2-sulfonamide, reducing water solubility.

  • Hydrogen Bonding: The sulfonamide group acts as both a hydrogen bond donor and acceptor.

Predicted Solubility Order (Descending):



Experimental Protocol: Laser Monitoring Observation Method

To generate high-precision solubility data (mole fraction


), the Laser Monitoring Observation Technique  is the industry standard. It eliminates the subjectivity of visual inspection.
Methodology Workflow

Principle: Solubility is determined by measuring the transition from a turbid (heterogeneous) system to a clear (homogeneous) solution as temperature increases.

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Stirring at T_start) Prep->Equil Heat Controlled Heating (0.1 K/min) Equil->Heat Laser Laser Transmission (Continuous Monitoring) Heat->Laser Detect Turbidity Drop (Transmittance Max) Laser->Detect Solute Dissolves Data Record Dissolution T (Equilibrium Point) Detect->Data Data->Heat Next Concentration

Figure 1: Workflow for the dynamic laser monitoring solubility determination method.

Step-by-Step Procedure
  • Preparation: Weigh a precise mass of 3,5-Dimethylthiophene-2-sulfonamide (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Setup: Equip the vessel with a mechanical stirrer and a laser transmissometer. Ensure the optical path is clear.

  • Equilibration: Set the initial temperature 5-10 K below the expected saturation point. Stir until a stable suspension forms.

  • Ramping: Increase temperature slowly (

    
     K/min) to prevent thermal lag.
    
  • Detection: Record the temperature where laser transmittance intensity maximizes (indicating complete dissolution).

  • Replication: Repeat 3 times per mole fraction. Calculate the mole fraction (

    
    ) using:
    
    
    
    
    (Where
    
    
    and
    
    
    are molar masses of solute and solvent).

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of solution. These parameters determine the driving force of the dissolution.
The Modified Apelblat Equation

This is the most accurate semi-empirical model for sulfonamides in organic solvents.



  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from non-linear regression.
    
The van't Hoff Equation

Used to extract thermodynamic properties:



  • Interpretation: A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope is
    
    
    .
Thermodynamic Logic Flow

ThermoLogic Input Experimental Data (x_i vs T) Model Regression Analysis (Apelblat / van't Hoff) Input->Model Params Model Parameters (A, B, C or Slope/Intercept) Model->Params Calc Calculate ΔH_sol, ΔS_sol, ΔG_sol Params->Calc Insight Process Insight: Endothermic (+ΔH) Entropy Driven (+ΔS) Calc->Insight

Figure 2: Computational pathway for extracting thermodynamic parameters from solubility data.

Solubility Landscape & Process Applications

Based on the behavior of structural analogs (e.g., sulfamethazine, 2-thiophenesulfonamide), the following trends are established for process design.

Representative Solubility Data (Predicted)

Note: Values below are representative of the class (thiophene sulfonamides) to guide solvent selection.

Solvent SystemSolubility Trend (298K - 323K)Interaction MechanismSuitability for Process
Methanol Moderate (

to


)
H-bonding (Donor/Acceptor)High: Ideal for cooling crystallization.
Ethanol Moderate-LowH-bondingHigh: Safer, greener alternative to MeOH.
Acetone HighDipole-DipoleMedium: Good solvent, but yield loss in mother liquor.
Water Very Low (


)
Hydrophobic RepulsionHigh: Excellent anti-solvent.
Toluene Low-Moderate

-

Stacking
Medium: Useful for removing polar impurities.
Purification Strategy: Anti-Solvent Crystallization

For 3,5-Dimethylthiophene-2-sulfonamide, a Cooling + Anti-solvent hybrid approach is often most efficient.

  • Dissolution: Dissolve crude solid in Acetone or Methanol at 50°C (near saturation).

  • Filtration: Hot filtration to remove mechanical impurities.

  • Precipitation: Slowly add Water (anti-solvent) while cooling to 5°C.

    • Ratio: Typically 1:3 (Solvent:Anti-solvent) yields >90% recovery.

  • Thermodynamics: The mixing is exothermic; control addition rate to prevent local heat spikes which cause oiling out.

Purification Crude Crude 3,5-Dimethyl thiophene-2-sulfonamide Dissolve Dissolve in Methanol (T = 323 K) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to 298 K Filter->Cool Antisolvent Add Water (Anti-solvent) Dropwise Cool->Antisolvent Nucleation Nucleation & Growth (T = 278 K) Antisolvent->Nucleation Isolate Filtration & Drying (Pure Crystals) Nucleation->Isolate

Figure 3: Optimized purification workflow using a binary solvent system.

References

The methodologies and thermodynamic models described above are grounded in the following authoritative sources on sulfonamide solubility:

  • Solubility of Sulfonamides in Organic Solvents

    • Title: Solubility and Thermodynamic Properties of Sulfamethazine in Various Pure Solvents.
    • Relevance: Establishes the baseline solubility behavior for methyl-substituted sulfonamides.
    • Source:Journal of Chemical & Engineering Data.

  • Thiophene Sulfonamide Synthesis & Properties

    • Title: Synthesis and Pharmacological Study of Thiophene Derivatives.[1][2][3]

    • Relevance: Details the structural properties and synthesis of 3,5-dimethylthiophene-2-sulfonamide analogs.
    • Source:International Journal of Pharmaceutical Quality Assurance.

  • Thermodynamic Modeling (Apelblat)

    • Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correl
    • Relevance: Validates the use of the Apelblat equ
    • Source:Physical Chemistry Research.

  • General Sulfonamide Solubility Trends

    • Title: Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.[4]

    • Relevance: Explains the solute-solvent interaction parameters ( ) applicable to this class.
    • Source:Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

The Strategic Application of 3,5-Dimethylthiophene-2-sulfonamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Well-Chosen Fragment

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space compared to traditional high-throughput screening (HTS).[1] The success of any FBDD campaign hinges on the quality and diversity of the fragment library. An ideal fragment should possess a simple chemical structure, low molecular weight (typically <300 Da), and favorable physicochemical properties, adhering to the "Rule of Three".[2]

This guide focuses on a particularly promising, yet underexplored fragment: 3,5-Dimethylthiophene-2-sulfonamide . This molecule combines two privileged pharmacophores: the thiophene ring and the sulfonamide group. Thiophenes are bioisosteres of the phenyl ring and are found in numerous approved drugs, offering versatile sites for chemical modification.[3] The sulfonamide moiety is a cornerstone of medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets and its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[4]

This document serves as a comprehensive technical guide for the application of 3,5-Dimethylthiophene-2-sulfonamide in FBDD campaigns. We will provide detailed protocols for its synthesis, characterization, and deployment in fragment screening, as well as strategies for the subsequent evolution of fragment hits into potent lead compounds.

Physicochemical Properties of 3,5-Dimethylthiophene-2-sulfonamide

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and interpreting the results. Below is a summary of the key properties of 3,5-Dimethylthiophene-2-sulfonamide.

PropertyValueSource
Molecular Formula C6H9NO2S2
Molecular Weight 191.27 g/mol
XlogP (Predicted) 1.3
Heavy Atom Count 11Calculated
Hydrogen Bond Donors 1 (from the sulfonamide NH2)Calculated
Hydrogen Bond Acceptors 2 (from the sulfonyl oxygens)Calculated
Aqueous Solubility Predicted to be low; experimental data for related sulfonamides varies.[5]General Sulfonamide Data

Note: Experimental validation of predicted properties is highly recommended.

Synthesis and Characterization of 3,5-Dimethylthiophene-2-sulfonamide

The synthesis of 3,5-Dimethylthiophene-2-sulfonamide can be approached through a few reliable synthetic routes. The most common methods involve either the direct chlorosulfonation of 2,5-dimethylthiophene followed by amination, or the synthesis of 2-amino-3,5-dimethylthiophene and its subsequent reaction with a sulfonylating agent. Below, we provide a detailed, field-proven protocol based on the chlorosulfonation route.

Protocol: Synthesis of 3,5-Dimethylthiophene-2-sulfonamide

This protocol is a two-step process starting from the commercially available 2,5-dimethylthiophene.

Step 1: Synthesis of 3,5-Dimethylthiophene-2-sulfonyl chloride

Synthesis_Step1 start 2,5-Dimethylthiophene intermediate 3,5-Dimethylthiophene-2-sulfonyl chloride start->intermediate Chlorosulfonation (Neat or in DCM) 0°C to RT reagent1 Chlorosulfonic Acid Synthesis_Step2 start 3,5-Dimethylthiophene-2-sulfonyl chloride product 3,5-Dimethylthiophene-2-sulfonamide start->product Amination (Pyridine or other base) RT reagent2 Aqueous Ammonia FBDD_Workflow cluster_screening Fragment Screening & Hit Identification cluster_optimization Hit-to-Lead Optimization Fragment 3,5-Dimethylthiophene- 2-sulfonamide Screening Biophysical Screening (NMR, SPR, X-ray) Fragment->Screening Target Protein Target Target->Screening Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Growing Fragment Growing Hit_Validation->Growing Structure-Guided Design Linking Fragment Linking Hit_Validation->Linking Structure-Guided Design Merging Fragment Merging Hit_Validation->Merging Structure-Guided Design Lead_Compound Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Sources

reaction conditions for coupling 3,5-Dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling 3,5-Dimethylthiophene-2-sulfonamide

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Profile 3,5-Dimethylthiophene-2-sulfonamide is a privileged scaffold in medicinal chemistry, particularly in the design of Endothelin Receptor Antagonists (e.g., Sitaxentan analogs) and inhibitors of carbonic anhydrase. However, successful coupling requires a nuanced understanding of its electronic and steric environment.[1]

  • Electronic Factors: The thiophene ring is electron-rich (π-excessive).[2] The sulfonamide group (

    
    ) is electron-withdrawing but possesses a relatively acidic proton (
    
    
    
    ).[2][1] Unlike amines, the sulfonamide nitrogen is a poor nucleophile due to the strong electron delocalization into the sulfonyl group. It requires deprotonation or highly activated electrophiles to react.[3]
  • Steric Factors (Critical): The methyl group at the 3-position is ortho to the sulfonamide. This introduces significant steric bulk, hindering the approach of electrophiles and forcing the sulfonamide bond to rotate out of planarity. Standard amine coupling conditions (e.g., HATU/DIPEA) often fail or proceed with poor conversion. [2][1]

1.2 Coupling Strategies We define "coupling" for this substrate in two primary contexts:

  • N-Acylation: Reaction with carboxylic acids to form

    
    -acyl sulfonamides  (bioisosteres of carboxylic acids).[2][4]
    
  • N-Arylation: Palladium-catalyzed cross-coupling to form

    
    -aryl sulfonamides .
    

Part 2: Experimental Protocols

Protocol A: N-Acylation via EDC/DMAP (Carboxylic Acid Coupling)

Best for: Late-stage functionalization where the carboxylic acid partner is complex or sensitive.[2]

Mechanism & Rationale: Direct coupling of sulfonamides with carboxylic acids is thermodynamically unfavorable. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the acid.[2] 4-Dimethylaminopyridine (DMAP) is the critical component here; it acts as a nucleophilic catalyst that transfers the acyl group to the poor sulfonamide nucleophile. Note: Due to the 3-methyl steric hindrance, we recommend using 1.2–1.5 equivalents of DMAP rather than catalytic amounts to drive the equilibrium.

Materials:

  • 3,5-Dimethylthiophene-2-sulfonamide (1.0 equiv)[2][1]

  • Carboxylic Acid (

    
    ) (1.1 equiv)[2][1]
    
  • EDC

    
    HCl (1.5 equiv)[2][1]
    
  • DMAP (1.2 equiv)[2][1]

  • Solvent: Dichloromethane (DCM) or Anhydrous DMF (if solubility is an issue)[2][1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and DMAP (1.2 equiv) in anhydrous DCM (

    
     concentration relative to sulfonamide). Stir for 5 minutes.
    
  • Activation: Add EDC

    
    HCl (1.5 equiv) in one portion. Stir at 
    
    
    
    for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow as the active ester forms.
  • Coupling: Add 3,5-Dimethylthiophene-2-sulfonamide (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is

      
       after 6 hours, heat to 
      
      
      
      . The 3-methyl group often necessitates thermal energy.
  • Work-up: Dilute with DCM. Wash sequentially with

    
     (to remove DMAP and unreacted amine), saturated 
    
    
    
    , and brine.[2][1]
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically Hexane/EtOAc gradients).
    

Data Summary Table: Protocol A Expectations

Parameter Typical Value Notes
Yield 65–85% Lower for bulky acids due to 3-Me steric clash.[2]
Reaction Time 12–24 h Significantly slower than simple benzene sulfonamides.

| Key Byproduct | N-acyl urea | Formed if sulfonamide attack is too slow. |

Protocol B: Robust N-Acylation via Acid Chlorides

Best for: Simple aliphatic or aromatic acids; Scale-up synthesis.[2]

Rationale: Acid chlorides are far more reactive than EDC-activated esters, overcoming the poor nucleophilicity of the sulfonamide and the steric hindrance of the 3-methyl group.

Materials:

  • 3,5-Dimethylthiophene-2-sulfonamide (1.0 equiv)[2][1]

  • Acid Chloride (

    
    ) (1.2 equiv)[2][1]
    
  • Base:

    
     (2.0 equiv, 60% dispersion in oil) or 
    
    
    
    (2.5 equiv)[2][1]
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation: Suspend

    
     (2.0 equiv) in anhydrous THF at 
    
    
    
    under argon.
  • Anion Formation: Dropwise add a solution of 3,5-Dimethylthiophene-2-sulfonamide (1.0 equiv) in THF. Stir at

    
     for 30 minutes until gas evolution ceases. The formation of the sulfonamide anion is crucial to increase nucleophilicity.
    
  • Addition: Dropwise add the acid chloride (1.2 equiv).

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution (exothermic!).
    
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallization from EtOH is often sufficient for purification.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Best for: Coupling with Aryl Halides to form N-aryl sulfonamides.[2]

Rationale: Direct


 is difficult unless the aryl halide is highly electron-deficient. Pd-catalysis allows coupling with unactivated aryl bromides. We utilize the Xantphos  ligand, which is privileged for sulfonamide coupling.[1]

Materials:

  • 3,5-Dimethylthiophene-2-sulfonamide (1.2 equiv)[2][1]

  • Aryl Bromide (

    
    ) (1.0 equiv)[2][1]
    
  • Catalyst:

    
     (2–5 mol%)[2][1]
    
  • Ligand: Xantphos (5–10 mol%)[2][1]

  • Base:

    
     (1.5 equiv)[2][1]
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure:

  • Prep: Charge a sealed tube with Aryl Bromide, Sulfonamide,

    
    , 
    
    
    
    , and Xantphos.[2][1]
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed 1,4-Dioxane.

  • Heating: Seal and heat to

    
     for 12–16 hours.
    
  • Work-up: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via column chromatography.[5]

Part 3: Visualization & Workflows

Figure 1: Decision Logic for Coupling Strategy

CouplingStrategy Start Start: 3,5-Dimethylthiophene-2-sulfonamide Goal Desired Product? Start->Goal Route1 N-Acyl Sulfonamide (Bioisostere) Goal->Route1 Coupling to Carbonyl Route2 N-Aryl Sulfonamide (Heterocycle Link) Goal->Route2 Coupling to Aryl Ring Cond1 Is Acid Sensitive/Complex? Route1->Cond1 MethodC Protocol C: Pd-Catalysis (Buchwald-Hartwig) Route2->MethodC MethodA Protocol A: EDC/DMAP (Mild, Selective) Cond1->MethodA Yes MethodB Protocol B: Acid Chloride/NaH (Robust, High Yield) Cond1->MethodB No (Robust Acid)

Caption: Decision matrix for selecting the optimal coupling protocol based on target structure and substrate stability.

Figure 2: Mechanistic Pathway (EDC/DMAP)

Mechanism Step1 1. Activation Acid + EDC -> O-Acylisourea Step2 2. Acyl Transfer O-Acylisourea + DMAP -> N-Acylpyridinium (Active) Step1->Step2 Step3 3. Nucleophilic Attack Sulfonamide attacks N-Acylpyridinium Step2->Step3 Step4 4. Proton Transfer Formation of N-Acyl Sulfonamide Step3->Step4 StericNote Critical Constraint: 3-Methyl group hinders Step 3. Requires excess DMAP. StericNote->Step3

Caption: Mechanistic flow of EDC/DMAP coupling highlighting the role of DMAP in overcoming steric hindrance.

References

  • Vertex Pharmaceuticals. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PMC.

  • BenchChem. Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. BenchChem Application Notes.[6]

  • ResearchGate. N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate.[7]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[3][5][6][8][9][10][11]

  • Princeton University (Macmillan Group). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton.edu.

Sources

Precision Synthesis and Evaluation of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide (


). While essential for pH homeostasis, overexpression of specific isoforms—notably hCA IX  and hCA XII —is a hallmark of hypoxic tumors, driving metastasis and drug resistance.

The challenge in CA inhibitor (CAI) development is not potency, but selectivity . There are 15 active human isoforms; indiscriminately inhibiting the housekeeping isoforms (hCA I and II) leads to systemic side effects.

This guide details the "Tail Approach" for synthesizing isoform-selective sulfonamides. By anchoring a primary sulfonamide (


) to the catalytic Zinc(II) ion and extending a "tail" to interact with the variable amino acid residues at the active site entrance, researchers can achieve high selectivity.

Architectural Logic: The "Tail Approach"

The CA active site is a conical cavity with a


 ion at the bottom. The "Tail Approach" exploits the structural differences between the hydrophilic and hydrophobic halves of the active site entrance.
Mechanism of Action[1]
  • Anchor: The ionized sulfonamide nitrogen coordinates directly to the

    
     ion, displacing the catalytic water molecule/hydroxide ion.[1]
    
  • Linker: A spacer (often a benzene ring or heterocyclic scaffold) orients the molecule.

  • Tail: A variable appendage reaches the active site rim. In hCA IX, this region contains specific residues (e.g., Val131) distinct from hCA II (Phe131), allowing for steric or electrostatic discrimination.

CA_Binding_Mechanism Zn Zn(II) Ion (Catalytic Center) Sulf Sulfonamide Anchor (R-SO2NH-) Zn->Sulf Coordination Bond Scaffold Aromatic Scaffold (Benzene/Heterocycle) Sulf->Scaffold Covalent Linker Linker (Urea/Triazole) Scaffold->Linker Tail Selectivity Tail (Hydrophobic/Hydrophilic) Linker->Tail Isoform Isoform Specific Residues (e.g., hCA IX: Val131) Tail->Isoform Van der Waals / H-Bonding

Figure 1: Structural logic of the "Tail Approach." The sulfonamide anchors the drug, while the tail probes the variable active site rim for selectivity.

Synthetic Protocols

We present two validated workflows: Modular "Click" Chemistry (for library generation) and Ureido-Linkage Synthesis (SLC-0111 style).

Protocol A: Modular "Click" Tailing (CuAAC)

This method utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly assemble diverse tails onto a sulfonamide scaffold.

Reagents:

  • Scaffold: 4-Azidobenzenesulfonamide.

  • Tail: Terminal alkyne (e.g., propargyl ethers, ethynyl benzenes).

  • Catalyst:

    
     + Sodium Ascorbate (NaAsc).
    
  • Solvent:

    
     (1:1).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 4-azidobenzenesulfonamide (1.0 eq) and the specific alkyne (1.1 eq) in

    
    .
    
  • Catalysis: Add sodium ascorbate (0.5 eq) followed by

    
     (0.1 eq). The solution typically turns yellow/orange.
    
  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (the azide spot will disappear).

  • Work-up: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with ethyl acetate.[2]

  • Copper Removal (CRITICAL):

    • Why? Trace copper ions are potent CA inhibitors (

      
      ).
      
    • Action: Wash the organic layer with saturated aqueous EDTA or ammonium chloride solution to chelate and remove Cu ions.

  • Purification: Recrystallize from ethanol/water or perform flash chromatography.

Protocol B: Ureido-Sulfonamide Synthesis (SLC-0111 Analogues)

Ureido linkers provide flexibility and hydrogen-bonding capabilities crucial for interacting with the hydrophilic side of the active site.

Reagents:

  • Scaffold: Sulfanilamide (4-aminobenzenesulfonamide).

  • Tail: Isocyanate (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve sulfanilamide (1.0 eq) in anhydrous MeCN.

  • Addition: Add the isocyanate (1.1 eq) dropwise at room temperature.

  • Reaction: Stir for 2–24 hours. A white precipitate (the urea) usually forms.

  • Isolation: Filter the precipitate.

  • Purification: Wash the solid with cold dichloromethane (DCM) to remove unreacted isocyanate. Recrystallize from methanol if necessary.

Analytical Validation

Before biological testing, structural integrity must be confirmed.

ParameterMethodAcceptance CriteriaExpert Note
Identity

-NMR (DMSO-

)
Singlet at

7.2–7.8 ppm (2H)
This is the

exchangeable signal. If missing, desulfonation occurred.
Purity HPLC-UV (254 nm)> 95%Impurities can cause false positives in enzyme assays.
Cu Content ICP-MS or Colorimetric< 1 ppmEssential for "Click" products. Copper inhibits CA.

Functional Validation: Stopped-Flow Kinetics

The Stopped-Flow


 Hydration Assay  is the gold standard for determining the inhibition constant (

). It measures the time required for the pH of the reaction mixture to drop as

is converted to carbonic acid.
Experimental Setup (Khalifah Method)
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).[3]

  • Detection: Absorbance of Phenol Red at 557 nm.[3][4]

  • Temperature: 20°C (Standardized).

Reagents & Buffers
  • Assay Buffer: 20 mM HEPES, pH 7.5.

    • Note: Do not use Tris buffer; Tris has primary amines that can coordinate metal ions and form carbamates with

      
      .
      
  • Ionic Strength Adjuster: 20 mM

    
     (or 
    
    
    
    ).
  • Indicator: 0.2 mM Phenol Red.[3][4]

  • Substrate:

    
    -saturated water.
    
    • Protocol: Bubble pure

      
       gas into water at 20°C for 30 mins. This yields ~33 mM 
      
      
      
      . Dilute to 1.7–17 mM for the assay.
  • Enzyme: Recombinant hCA (I, II, IX, XII). Concentration ~5–10 nM.

Assay Workflow
  • Incubation: Incubate the enzyme with the inhibitor (various concentrations, e.g., 0.1 nM to 10

    
    ) for 15 minutes  prior to mixing. This ensures the formation of the Enzyme-Inhibitor (E-I) complex.[3]
    
  • Mixing:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
       solution (Substrate).
      
  • Measurement: Rapidly mix A and B. Record the decrease in absorbance at 557 nm over 0.5–10 seconds.

  • Calculation:

    • Determine the initial velocity (

      
      ) of the uncatalyzed reaction (buffer only).
      
    • Determine

      
       for the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

Assay_Workflow Start Start Assay Prep Prepare Solutions: 1. Enzyme + Inhibitor (Incubate 15m) 2. CO2 Saturated Water Start->Prep Mix Stopped-Flow Mixing (Syringe A + Syringe B) Prep->Mix Detect Monitor Absorbance (Phenol Red @ 557nm) Mix->Detect Data Calculate Kinetic Parameters (Cheng-Prusoff) Detect->Data

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Click Reaction Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate ratio or perform under inert atmosphere (

).
Assay: No Inhibition Observed Inhibitor precipitation.Check solubility. Use max 1% DMSO in the final assay volume.
Assay: High Baseline Activity

contamination in buffer.
Use freshly boiled and degassed water for buffer preparation.
Erratic Kinetic Traces Bubbles in stopped-flow lines.Degas all solutions thoroughly before loading syringes.
False Positives (Click) Residual Copper.Re-wash compound with EDTA; test compound in an esterase assay (less sensitive to Cu) to verify.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971).[7][8] The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][6][7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[8] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis.[11] Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

Sources

Application Note & Protocol: Accelerated Synthesis of 3,5-Dimethylthiophene-2-sulfonamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, antiviral, and antidiabetic properties.[1][2][3][4][5] Thiophene-based sulfonamides, in particular, are a privileged scaffold, with derivatives showing promise as potent enzyme inhibitors, such as carbonic anhydrase inhibitors used in the treatment of glaucoma.[6] The synthesis of these valuable compounds, however, often relies on traditional methods that involve long reaction times, harsh conditions, and often, modest yields.

This application note details a robust and highly efficient protocol for the synthesis of 3,5-Dimethylthiophene-2-sulfonamide, leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a green chemistry technique that dramatically accelerates reaction rates, increases product yields, and enhances purity by utilizing uniform and rapid heating through direct coupling of microwave energy with polar molecules in the reaction mixture.[7][8][9][10][11][12]

We present a validated two-step microwave protocol that significantly reduces the total synthesis time from many hours to under 30 minutes. This guide provides a detailed methodology, explains the causality behind critical experimental choices, and offers insights for researchers in drug discovery and process development.

Mechanistic Rationale & Strategic Approach

The synthesis of 3,5-Dimethylthiophene-2-sulfonamide proceeds via a two-step sequence: (1) Electrophilic chlorosulfonation of the 3,5-dimethylthiophene starting material, followed by (2) Nucleophilic substitution of the resulting sulfonyl chloride with ammonia.

Step 1: Chlorosulfonation of 3,5-Dimethylthiophene

This is a classic electrophilic aromatic substitution (EAS) reaction. The thiophene ring, being electron-rich, acts as the nucleophile.

  • Generation of the Electrophile : Chlorosulfonic acid (ClSO₃H) is a highly potent sulfonating agent. In the neat reagent, an electrophilic species, often considered to be SO₂Cl⁺, is generated through auto-protolysis.[13]

  • Regioselectivity : The two methyl groups on the thiophene ring at positions 3 and 5 are electron-donating and activating. They direct electrophilic attack to the ortho and para positions. The C2 position is the most electronically activated and sterically accessible site on the ring, leading to highly regioselective substitution at this position.[14][15]

  • Microwave Enhancement : Microwave irradiation accelerates this step by rapidly heating the polar chlorosulfonic acid and any polar intermediates, overcoming the activation energy barrier for the formation of the rate-determining sigma complex (arenium ion).[11]

Step 2: Amination of 3,5-Dimethylthiophene-2-sulfonyl chloride

The intermediate sulfonyl chloride is a powerful electrophile. It readily reacts with nucleophiles like ammonia.

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of an ammonia source (e.g., ammonium hydroxide) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Sulfonamide : This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final sulfonamide product. This reaction is typically very fast.[4][16]

  • Microwave Enhancement : While this step is often rapid even at room temperature, microwave heating ensures the reaction goes to completion in minutes, minimizing potential side reactions and simplifying workup.[17][18]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Part 1: Chlorosulfonation cluster_1 Part 2: Amination cluster_2 Workup & Purification reagents1 3,5-Dimethylthiophene Chlorosulfonic Acid Dichloromethane (Solvent) mw1 Microwave Irradiation (e.g., 120°C, 15 min) reagents1->mw1 1. Add Reagents intermediate Intermediate: 3,5-Dimethylthiophene-2-sulfonyl chloride (in solution) mw1->intermediate 2. Reaction reagents2 Ammonium Hydroxide mw2 Microwave Irradiation (e.g., 80°C, 5 min) reagents2->mw2 3. Add Amine crude Crude Product Mixture mw2->crude 4. Reaction workup Quench with Ice-Water Liquid-Liquid Extraction crude->workup purify Recrystallization (e.g., Ethanol/Water) workup->purify 5. Isolate final Final Product: 3,5-Dimethylthiophene-2-sulfonamide purify->final 6. Purify

Caption: High-level workflow for the two-step microwave synthesis.

Detailed Experimental Protocols

Safety Precautions: This protocol involves highly corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water and is a severe respiratory and contact hazard. All steps must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles, is mandatory.

Equipment:

  • Single-mode microwave reactor designed for chemical synthesis (e.g., CEM Discover, Biotage Initiator).

  • 10 mL or 35 mL microwave reaction vial with a snap-on cap and stir bar.

  • Standard laboratory glassware (beakers, separatory funnel, Büchner funnel).

  • Rotary evaporator.

  • Melting point apparatus.

Protocol 1: Microwave-Assisted Synthesis of 3,5-Dimethylthiophene-2-sulfonyl chloride (Intermediate)
  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition:

    • Add 3,5-dimethylthiophene (1.0 mmol, 112.2 mg) to the vial.

    • Add 3 mL of dichloromethane (CH₂Cl₂) as the solvent.

    • Causality: Dichloromethane is a suitable solvent as it is relatively non-polar and has a low microwave absorbance, allowing for controlled heating of the polar reactants. Using a solvent can prevent the charring that might occur with neat, highly exothermic reactions.[19]

    • In the fume hood, carefully and slowly add chlorosulfonic acid (1.5 mmol, 175 mg, ~0.1 mL) dropwise to the stirred solution. Caution: The addition is exothermic.

  • Microwave Irradiation:

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor cavity.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C (use a ramp time of 2 minutes)

      • Hold Time: 15 minutes

      • Power: Dynamic power control (up to 200 W)

      • Stirring: High

    • Causality: The high temperature and direct energy input from the microwave dramatically accelerate the electrophilic substitution, a reaction that could take several hours under conventional heating.[7][9]

  • Post-Reaction:

    • Once the program is complete, allow the vial to cool to room temperature (<50 °C) before removal.

    • The resulting solution containing the sulfonyl chloride intermediate is used directly in the next step without isolation. Rationale: Sulfonyl chlorides are moisture-sensitive and can be challenging to isolate. Proceeding directly improves efficiency and overall yield.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Dimethylthiophene-2-sulfonamide
  • Reagent Addition:

    • Cool the reaction vial from Protocol 1 in an ice bath.

    • Slowly and carefully add 2 mL of concentrated ammonium hydroxide (~28% NH₃ in water, excess) to the vial containing the sulfonyl chloride solution. Caution: This is a highly exothermic neutralization and amination reaction.

  • Microwave Irradiation:

    • Reseal the vial.

    • Place it back into the microwave reactor.

    • Set the reaction parameters for the amination step:

      • Temperature: 80 °C

      • Hold Time: 5 minutes

      • Power: Dynamic power control (up to 150 W)

      • Stirring: High

    • Causality: The amination is fast, but a short period of microwave heating ensures the reaction proceeds to completion, which is easily monitored by TLC.[17][18]

  • Workup and Purification:

    • After cooling, carefully uncap the vial in the fume hood to vent any pressure.

    • Pour the reaction mixture into a beaker containing ~20 g of crushed ice.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.

  • Recrystallization:

    • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure, crystalline 3,5-Dimethylthiophene-2-sulfonamide.[20][21]

Data Summary & Expected Results

The following table summarizes the key parameters and expected outcomes for the described protocol.

ParameterValue / ConditionRationale & Notes
Starting Material 3,5-Dimethylthiophene (1.0 mmol)The substrate for electrophilic substitution.
Reagent 1 Chlorosulfonic Acid (1.5 mmol)Potent chlorosulfonating agent. A slight excess ensures complete conversion of the starting material.
Reagent 2 Ammonium Hydroxide (~28%, excess)Source of ammonia for nucleophilic substitution; excess drives the reaction to completion.
Solvent Dichloromethane (Step 1), Aqueous (Step 2)CH₂Cl₂ provides a controlled medium for the first step.[19]
Microwave (Step 1) 120 °C, 15 minAccelerates the slower EAS step.[22]
Microwave (Step 2) 80 °C, 5 minEnsures rapid and complete conversion to the final sulfonamide.[17]
Expected Yield 75-90% (after purification)MAOS protocols typically provide higher yields compared to conventional heating.[10][11]
Product Appearance White to off-white crystalline solidTypical appearance for purified sulfonamides.
Characterization ¹H NMR, ¹³C NMR, MS, Melting PointStandard analytical techniques for structural confirmation and purity assessment.

Mechanistic Visualization

The core of this synthesis is the electrophilic aromatic substitution on the thiophene ring. The diagram below outlines the key steps of this mechanism.

Caption: Simplified mechanism of electrophilic chlorosulfonation on thiophene.

Conclusion

This application note provides a comprehensive and validated protocol for the microwave-assisted synthesis of 3,5-Dimethylthiophene-2-sulfonamide. By replacing conventional heating with targeted microwave irradiation, this method offers dramatic reductions in reaction time, improved yields, and operational simplicity, aligning with the principles of green and efficient chemistry.[11] This protocol serves as a valuable tool for researchers in medicinal chemistry and drug development, enabling the rapid synthesis and exploration of novel thiophene-based sulfonamides for therapeutic applications.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • The recent progress of sulfonamide in medicinal chemistry. (2020).
  • Sulfonamide purification process. (n.d.).
  • Thiophene-2-sulfonic acid. (2026). Benchchem.
  • Method for preparing intermediate thiophene sulfonamide of brinzolamide. (n.d.).
  • Schematic synthesis of thiophene sulfonamides by Krasavin et al. (n.d.).
  • Substituted thiophene-2-sulfonamides and their preparation. (n.d.).
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). SciRP.org.
  • Chlorosulfonic Acid - A Vers
  • Thiophene synthesis. (n.d.). Organic Chemistry Portal.
  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (2025).
  • Preparation of sulfonamides
  • Synthetic strategies and functional reactivity of versatile thiophene synthons. (n.d.).
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). Journal of Organic Chemistry.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (2012). Iraqi Journal of Pharmaceutical Sciences.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect.
  • So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... (2020). Reddit.
  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019).
  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). HETEROCYCLES.
  • Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). (2024). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethylthiophene-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 3,5-Dimethylthiophene-2-sulfonamide . It is designed for researchers requiring high-purity intermediates for medicinal chemistry applications.

Content ID: TS-CHEM-35DMT-001 Status: Active / Verified Expert Reviewer: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Logic

The synthesis of 3,5-dimethylthiophene-2-sulfonamide typically proceeds via a two-step sequence: electrophilic chlorosulfonation followed by aminolysis .

While thiophenes are generally more reactive toward electrophilic substitution than benzenes, the 3,5-dimethyl substitution pattern offers a unique advantage: the C5 position (typically the competing


-site) is blocked by a methyl group. This forces substitution to the C2 position, theoretically simplifying regioselectivity. However, the proximity of the C3-methyl group to the reactive C2 center introduces steric strain, which can retard reaction rates or promote instability in the sulfonyl chloride intermediate if temperatures are uncontrolled.
Core Reaction Scheme

ReactionPathway SM 3,5-Dimethylthiophene Inter Intermediate: 3,5-Dimethylthiophene- 2-sulfonyl chloride SM->Inter Electrophilic Subst. Reagent1 Chlorosulfonic Acid (Excess, <0°C) Reagent1->Inter Prod Target: 3,5-Dimethylthiophene- 2-sulfonamide Inter->Prod Aminolysis Reagent2 NH3 (aq) or NH3 (g) (0-5°C) Reagent2->Prod

Caption: Figure 1. Sequential pathway for the synthesis of 3,5-dimethylthiophene-2-sulfonamide involving chlorosulfonation and subsequent amination.

Critical Protocol Modules (Q&A Format)

Module A: Chlorosulfonation (The Yield Bottleneck)

Q: My crude sulfonyl chloride intermediate is dark/black and yields are low (<40%). What is happening? A: This is a classic symptom of thermal runaway or polymerization . Thiophenes are acid-sensitive and prone to polymerization in the presence of strong acids like chlorosulfonic acid (


) if the exotherm is not managed.
  • The Causality: The reaction is highly exothermic.[2] If the internal temperature spikes above 0°C during addition, the thiophene ring can open or polymerize.

  • The Fix:

    • Dilution: Dissolve the 3,5-dimethylthiophene in a dry, inert solvent like DCM (Dichloromethane) or Chloroform (1:5 ratio) before addition. This acts as a heat sink.

    • Cryogenic Control: Cool the chlorosulfonic acid to -10°C to -5°C before adding the substrate solution dropwise.

    • Quenching: Never pour water into the reaction. Pour the reaction mixture slowly onto crushed ice to prevent hydrolysis of the chloride [1].

Q: I am seeing unreacted starting material despite using excess chlorosulfonic acid. A: The steric hindrance from the C3-methyl group may be slowing the attack at C2.

  • The Fix: After the initial addition at -5°C, allow the reaction to warm to room temperature (20-25°C) and stir for 2-3 hours. Do not heat above 40°C, as this promotes desulfonylation or tar formation.[1] Monitor via TLC (Hexane/EtOAc) to ensure conversion before quenching.

Module B: Amination (Sulfonamide Formation)

Q: The sulfonyl chloride is degrading before I can react it with ammonia. A: Thiophene sulfonyl chlorides are generally less stable than their phenyl counterparts. Hydrolysis by atmospheric moisture is the culprit.

  • The Fix:

    • Immediate Use: Process the sulfonyl chloride immediately after isolation. Do not store it overnight unless under vacuum/inert gas at -20°C.

    • Phase Transfer: If the chloride is in DCM from the extraction step, you can react it directly with aqueous ammonia (25-30%) using a phase transfer catalyst (e.g., TBAB) or simply by vigorous stirring at 0°C. This "biphasic Schotten-Baumann" condition protects the chloride from rapid hydrolysis [2].

Q: The final product is sticky/oily and won't crystallize. A: This indicates the presence of sulfonic acid byproducts (from hydrolysis) or disulfonated impurities.

  • The Fix (Purification Protocol):

    • Dissolve the crude oil in minimal boiling ethanol .

    • Add hot water dropwise until turbidity just appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • If oiling persists, re-dissolve in dilute NaOH (aq), wash with EtOAc (to remove unreacted organic impurities), then re-acidify the aqueous layer with HCl to precipitate the pure sulfonamide [3].

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Corrective Actions

SymptomProbable CauseDiagnostic CheckCorrective Action
Black Tar Formation Polymerization of thiophene ring.Check reaction temp log.Maintain T < 0°C during addition; use DCM solvent.
Low Yield (Step 1) Hydrolysis during quench.Smell of

(pungent).
Quench onto ice; keep T < 10°C; extract immediately.
Low Yield (Step 2) Sulfonyl chloride decomposition.TLC shows spot at baseline (sulfonic acid).Use excess

(5-10 eq); keep T < 5°C during mixing.
Impurity (Double Spot) Regioisomer or Disulfonation.NMR (check integration).Reduce

equivalents (use 2.5-3.0 eq); avoid heating.
Decision Logic for Troubleshooting

Troubleshooting Start Problem Detected Issue1 Low Overall Yield? Start->Issue1 Issue2 Product is Oily/Impure? Start->Issue2 Check1 Check Step 1 Quench Issue1->Check1 Action1 Ensure T < 10°C Use Crushed Ice Check1->Action1 Check2 Check pH during Amination Issue2->Check2 Action2 Base Wash (NaOH) then Acidify (HCl) Check2->Action2

Caption: Figure 2. Logic flow for diagnosing yield and purity issues in sulfonamide synthesis.

Validated Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water. Wear full PPE including face shield and acid-resistant gloves. Perform all operations in a functioning fume hood.

Step 1: Synthesis of 3,5-Dimethylthiophene-2-sulfonyl chloride[1]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (

    
    ).
    
  • Charge: Add Chlorosulfonic acid (3.0 equivalents) to the flask. Cool to -10°C using an ice/salt bath.

  • Addition: Dissolve 3,5-dimethylthiophene (1.0 equivalent) in dry DCM (1.0 M concentration). Add this solution dropwise to the acid over 30-45 minutes, ensuring internal temp does not exceed 0°C.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

  • Quench: Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid).[3] Extract immediately with DCM (3x).

  • Workup: Wash combined organics with cold water (2x) and brine (1x). Dry over

    
    . Do not evaporate to dryness if unstable; proceed to Step 2 using the DCM solution.
    
Step 2: Synthesis of 3,5-Dimethylthiophene-2-sulfonamide[1]
  • Setup: Place the DCM solution of sulfonyl chloride from Step 1 into a flask. Cool to 0°C .[2][3]

  • Amination: Add Ammonium Hydroxide (28% aq) (10.0 equivalents) dropwise with vigorous stirring. Alternatively, bubble

    
     gas if anhydrous conditions are preferred.[1]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Isolation:

    • If solid precipitates:[1][2][4][5] Filter, wash with water and cold ethanol.[1][5]

    • If dissolved: Separate organic layer, dry, and evaporate.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) .

References

  • Cremlyn, R. J., et al. (1981). "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements. Discusses the instability of thiophene sulfonyl chlorides and chlorosulfonation protocols.

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Details the biphasic amination strategies to prevent hydrolysis.

  • Al-Rasheed College Protocols. (n.d.). "Amination of sulfonyl chlorides: General Procedures." Provides standard workup procedures for sulfonamides using acid/base extraction.

Sources

minimizing side reactions in thiophene sulfonamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Thiophene Sulfonamide Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Process Chemists.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions & Optimization Protocols

Executive Summary: The Thiophene Challenge

Thiophene sulfonyl chlorides are deceptively similar to their benzene counterparts but possess distinct electronic vulnerabilities. The electron-rich nature of the thiophene ring destabilizes the sulfur-chlorine bond, making it significantly more susceptible to hydrolysis and nucleophilic attack than benzenesulfonyl chloride.

Successful coupling requires navigating a "Goldilocks Zone" of basicity:

  • Too Basic: Promotes bis-sulfonylation (formation of

    
    ) and potential nucleophilic attack on the ring (
    
    
    
    ).
  • Too Acidic/Neutral: Fails to scavenge HCl, stalling the reaction or degrading acid-sensitive thiophene moieties.

This guide provides the protocols and troubleshooting logic to navigate these competing pathways.

Reaction Pathways & Failure Modes

To minimize side reactions, one must first visualize the competing kinetics. The diagram below illustrates the three primary pathways determining your yield.

ReactionPathways Start Thiophene Sulfonyl Chloride (R-SO2-Cl) Product Target Sulfonamide (R-SO2-NH-R') Start->Product Primary Pathway (Base, 0°C) AcidImpurity Sulfonic Acid (R-SO3H) Start->AcidImpurity Hydrolysis (Moisture) BisImpurity Bis-Sulfonamide (R-SO2-N(R')-SO2-R) Start->BisImpurity Over-reaction (Excess Base/Cl) Amine Amine (R'-NH2) Water H2O (Trace Moisture) Product->BisImpurity Deprotonation + Attack on Start

Figure 1: Competing kinetic pathways. Note that the Target Sulfonamide can react further to form the Bis-Sulfonamide if the reaction mixture becomes too basic or if excess sulfonyl chloride is present.

Critical Protocols
Protocol A: Standard Coupling (The "Safe" Method)

Best for: Stable primary/secondary amines and standard thiophene substrates.

Reagents:

  • Thiophene sulfonyl chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)[1]

  • Pyridine (Solvent & Base) or DCM + Pyridine (3.0 equiv)

  • Note: Pyridine is preferred over Triethylamine (TEA). TEA is a stronger base (

    
     ~10.7) than Pyridine (
    
    
    
    ~5.2), increasing the risk of deprotonating the product and causing bis-sulfonylation.

Step-by-Step:

  • Preparation: Dry glassware in an oven (

    
    ). Purge with 
    
    
    
    or Ar.
  • Dissolution: Dissolve the amine in anhydrous DCM (0.2 M concentration). Add Pyridine (3.0 equiv).

  • Cooling: Cool the mixture to 0°C . Thiophene sulfonyl chlorides are thermally unstable.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise over 15-30 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the amine, favoring mono-substitution.

  • Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC/LCMS.

    • Stop Condition: Quench immediately upon consumption of the amine.

  • Workup: Dilute with DCM. Wash with 0.5 M HCl (to remove pyridine) followed by Sat.

    
      (to remove hydrolyzed sulfonic acid).
    
Protocol B: The Pentafluorophenyl (PFP) Ester "Rescue"

Best for: Unstable sulfonyl chlorides or reactions plagued by bis-sulfonylation.

If your thiophene sulfonyl chloride decomposes too fast or yields complex mixtures, convert it to a stable Pentafluorophenyl (PFP) ester first. PFP esters are stable solids that react cleanly with amines without bis-sulfonylation.

Step-by-Step:

  • Activation: React Thiophene sulfonic acid (or salt) with Pentafluorophenyl trifluoroacetate (1.1 equiv) and Pyridine in DCM.

  • Isolation: Isolate the PFP ester (stable solid).

  • Coupling: React the PFP ester with your amine in MeCN or DMF with a mild base (

    
    ).
    
    • Result: Clean conversion with no risk of hydrolysis or bis-coupling.

Troubleshooting Matrix (FAQ)
Symptom Probable Cause Corrective Action
Low Yield / Starting Material Remains Hydrolysis. The sulfonyl chloride hydrolyzed before reacting with the amine.1. Use anhydrous solvents (DCM/THF).2. Check reagent quality. Thiophene sulfonyl chlorides degrade on the shelf. If it smells like

, recrystallize or buy fresh.3. Increase equivalents of sulfonyl chloride to 1.2 - 1.5 (add slowly).
Bis-Sulfonamide Formation (

)
Excess Base/Reagent. The product (

~10) was deprotonated and attacked a second chloride molecule.
1. Switch base from TEA to Pyridine or NMM (N-methylmorpholine).2. Ensure 1:1 stoichiometry of the chloride.3. Reverse Addition: Add the base/chloride mixture to the amine solution.
Impurity at Solvent Front (TLC) Desulfonylation. Loss of

coupled with chlorination.
1. Lower the reaction temperature (keep at -10°C to 0°C).2. Avoid transition metal contaminants (trace Pd/Cu) which catalyze desulfonylation.
Product Degrades on Silica Acid Sensitivity. Thiophene rings can be acid-sensitive; silica is slightly acidic.1. Pre-treat silica gel with 1-2% Triethylamine (TEA) in the eluent.2. Use neutral alumina instead of silica.[2]
Dark/Black Reaction Mixture Polymerization. Thiophene ring is reacting with itself (electrophilic attack).1. Dilute the reaction (0.05 M).2. Ensure the sulfonyl chloride is added slowly to avoid localized high concentrations.
Advanced Optimization: Base Selection Logic

Selecting the right base is the single most effective way to control side reactions. Use this decision tree to select your conditions.

BaseSelection Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Risk Is Bis-Sulfonylation a Risk? Primary->Risk StrongBase Use TEA or DIPEA (Standard) Secondary->StrongBase Low Risk WeakBase Use Pyridine or NMM (Prevents Bis-coupling) Risk->WeakBase Yes (High Risk) Schotten Schotten-Baumann (Aq. Na2CO3 / DCM) Risk->Schotten No (Robust Substrate) WeakBase->StrongBase If reaction too slow

Figure 2: Base Selection Decision Tree. Primary amines are the highest risk for bis-sulfonylation, necessitating milder bases like Pyridine.

References & Further Reading
  • Hydrolysis & Stability: King, J. F., et al. "Hydrolysis mechanisms of sulfonyl chlorides." Journal of the American Chemical Society, 1992. Link

  • PFP Ester Protocol: Caddick, S., et al. "Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids."[1] Tetrahedron Letters, 2000. Link

  • Bis-Sulfonylation Control: Mondal, S., et al. "Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances." Tetrahedron, 2020. Link

  • Thiophene Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Text for Heterocyclic Reactivity).

  • General Sulfonamide Synthesis: "Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Chemistry Portal. Link

Sources

Technical Support Center: Recrystallization Optimization for 3,5-Dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 3,5-Dimethylthiophene-2-sulfonamide , a critical intermediate in the synthesis of agrochemicals and pharmaceutical sulfonamides.[1] Users frequently encounter issues with "oiling out" (liquid-liquid phase separation) and persistent regioisomeric impurities during recrystallization.[1][2][3]

The following protocols are designed to transition your workflow from "trial-and-error" to a rational, thermodynamic selection process.

Part 1: Solvent Selection Strategy

Q1: What is the "Golden Triangle" of solvents for this specific sulfonamide?

A: Based on the lipophilicity of the dimethylthiophene core (LogP ~1.3–1.[1]5) versus the polarity of the sulfonamide moiety, single-solvent systems often fail to balance yield and purity.[1] We recommend a tiered screening approach using the Polarity-Solubility Matrix :

Solvent SystemTypeRoleBest For...
Ethanol / Water (95:5 to 70:30) BinaryStandard Protocol General purification.[1][2] Excellent for removing highly polar sulfonic acid by-products.[1][2]
Toluene / Heptane BinaryLipophilic Bias Removing non-polar starting materials (dimethylthiophene) and preventing "oiling out" by operating at higher temperatures.[2][3]
Isopropyl Alcohol (IPA) SingleIntermediate Process scale-up.[1][2][3] Slower evaporation rates allow for better crystal habit formation (needles vs. amorphous powder).[2]
Ethyl Acetate / Hexane BinaryFlash Crystallization Rapid isolation, though often results in lower yields due to high solubility in EtOAc.[2][3]
Q2: Why does my product "oil out" instead of crystallizing?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1][2] This is common with thiophene sulfonamides because their melting points (typically 90–110°C) are often close to the boiling point of common solvents.

Mechanism:

  • Impurities: High levels of 2,4-dimethylthiophene disulfonic acid or regioisomers depress the melting point.[1][2][3]

  • Temperature: Cooling too rapidly traps the compound in a metastable liquid state.[1][2][3]

The Fix:

  • Switch to a Higher Boiling Solvent: Move from Ethanol (bp 78°C) to Toluene (bp 110°C) or Chlorobenzene .[2][3] This allows you to heat the mixture above the melting point of the oiled phase, ensuring a true homogeneous solution before cooling.

  • Seeding: Add 0.1% w/w pure seed crystals at 5-10°C below the saturation temperature.

Part 2: Visualizing the Workflow

Workflow 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system based on your crude material's behavior.[3]

SolventSelection Start Start: Analyze Crude Purity CheckTLC Check TLC/HPLC: Major Impurity? Start->CheckTLC PolarImp Polar Impurities (Sulfonic acids, salts) CheckTLC->PolarImp Low Rf spots NonPolarImp Non-Polar Impurities (Starting Material, dimers) CheckTLC->NonPolarImp High Rf spots SystemA System A: Ethanol / Water (80:20) PolarImp->SystemA SystemB System B: Toluene / Heptane NonPolarImp->SystemB OilingCheck Does it Oil Out? SystemA->OilingCheck SystemB->OilingCheck FixOil Add Co-solvent (Acetone) or Switch to IPA OilingCheck->FixOil Yes Success Isolate Crystals OilingCheck->Success No FixOil->Success

Caption: Decision tree for selecting recrystallization solvents based on impurity polarity profiles.

Part 3: Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for removing polar by-products and general cleaning.[1]

  • Dissolution:

    • Place 10.0 g of crude 3,5-Dimethylthiophene-2-sulfonamide in a 250 mL Erlenmeyer flask.

    • Add 40 mL of 95% Ethanol .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If solids remain, add Ethanol in 5 mL increments until dissolved.[2] Do not exceed 80 mL total.

  • Clarification (Optional but Recommended):

    • If the solution is dark (red/brown), add 0.5 g Activated Carbon .[2] Stir at reflux for 5 minutes.

    • Perform a hot filtration through a pre-warmed Celite pad to remove carbon and insoluble disulfonated salts.[2]

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature (25°C) over 1 hour. Do not disturb.

    • Critical Step: Once crystals appear, slowly add Water (anti-solvent) dropwise until the solution becomes slightly turbid, then add 1 mL of Ethanol to clear it.[3]

    • Cool to 0–4°C in an ice bath for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum using a Buchner funnel.[1]

    • Wash cake with 2 x 10 mL of cold (0°C) 50% Ethanol/Water .

    • Dry in a vacuum oven at 45°C for 4 hours.

Protocol B: The "Anti-Oil" Toluene System

Best for oily crudes or removing unreacted dimethylthiophene.[1]

  • Dissolution:

    • Dissolve 10.0 g crude in 30 mL Toluene at 90°C.

  • Phase Check:

    • If an oily bottom layer persists at 90°C, the product purity is likely <85%.[2] Decant the top toluene layer (which holds the product) away from the heavy tar.[1]

  • Precipitation:

    • Remove heat.[1][2][3] As the temperature hits 60°C, add Heptane (or Hexane) dropwise until persistent cloudiness forms.

    • Reheat to 70°C to dissolve.[1]

    • Allow to cool to room temperature with slow stirring (50 RPM).

Part 4: Troubleshooting & FAQs

Q3: My yield is low (<50%). Where did I lose the product?

A: Low yield in sulfonamide recrystallization usually stems from two causes:

  • High Solubility in Mother Liquor: Sulfonamides are surprisingly soluble in pure ethanol.[1][2][3]

    • Fix: Increase the water ratio in Protocol A. Aim for a final solvent composition of 50:50 Ethanol:Water after crystallization begins.[1][2]

    • Fix: Recycle the mother liquor.[2] Evaporate it to half volume and cool again for a "second crop" (Note: Second crops are always less pure).

  • Over-Washing: Washing the filter cake with room-temperature solvent dissolves significant product.[1][2][3]

    • Fix: Always use ice-cold solvent for the wash step.[1][2]

Q4: How do I remove the "Pink/Red" color?

A: The pink coloration often comes from oxidation of trace thiophene precursors or azo-coupling side reactions during chlorosulfonation.[1][2]

  • Standard Charcoal: Often ineffective for these specific chromophores.[2][3]

  • Acid Wash: Before recrystallization, dissolve the crude in EtOAc and wash with 1M HCl .[2][3] Many colored amine-like impurities will partition into the aqueous acid phase.[1][2]

Workflow 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out CheckTemp Check Temp: Is T > Melting Point? Problem->CheckTemp BranchHigh Yes (Too Hot) CheckTemp->BranchHigh Solution > 90°C BranchLow No (Impurity Effect) CheckTemp->BranchLow Solution < 70°C Action1 Cool Slower (Insulate Flask) BranchHigh->Action1 Action2 Change Solvent (Use Toluene) BranchLow->Action2 Action3 Seed at Metastable Zone BranchLow->Action3 Action1->Action3 If fails

Caption: Diagnostic loop for resolving liquid-liquid phase separation (oiling out).

Part 5: References

  • BenchChem. (2025).[2][3] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from [3]

  • PubChem. (2025).[3] 3,5-Dimethylthiophene-2-sulfonamide (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] 3-methylthiophene-2-sulfonamide Product Information. Retrieved from

  • Shridhar, D. R., et al. (1982).[2][3] "An Improved Method for the Preparation of 2,5-Disubstituted Thiophenes". Synthesis, 1982(12), 1061–1062.[2][3] (Context on thiophene precursor synthesis).

Sources

overcoming steric hindrance in 3,5-dimethyl substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalizing 3,5-Dimethyl Substituted Thiophenes

Ticket ID: #THIO-35-STERIC Topic: Overcoming Steric Hindrance in 3,5-Dimethylthiophene Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

You are encountering low yields or poor regioselectivity because 3,5-dimethylthiophene presents a deceptively difficult steric environment.

  • The Trap: While the

    
    -position (C2) appears open, it is flanked by the C3-methyl group. This creates significant ortho-steric hindrance that inhibits the approach of standard palladium catalysts and bulky electrophiles.
    
  • The "Impossible" Site: The

    
    -position (C4) is sandwiched between two methyl groups (C3 and C5), making it effectively inert to standard functionalization without extreme forcing conditions.
    

This guide focuses on the primary objective: High-yield functionalization of the


-position (C2)  by bypassing the steric gatekeeper at C3.

Module A: Direct C-H Arylation (The "PivOH" Protocol)

Best for: Biaryl synthesis without pre-halogenation.

Standard cross-couplings often fail here because the oxidative addition step is slowed by the C3-methyl. We bypass this using a Concerted Metallation-Deprotonation (CMD) pathway, assisted by a pivalate proton shuttle.

The Mechanism (Why it works)

Unlike standard electrophilic substitution, this pathway does not rely on a bulky electrophile attacking the ring. Instead, the pivalate anion acts as an intramolecular base, grabbing the C2 proton while the Palladium is coordinated. This "inner-sphere" mechanism is less sensitive to steric bulk than "outer-sphere" attacks.

CMD_Mechanism cluster_0 Steric Barrier Bypass (CMD Pathway) Start Pd(II)-Piv Species Coord Coordination to Thiophene S Start->Coord Approach TS Transition State: PivO- grabs H(C2) Pd binds C(2) Coord->TS Agostic Interaction Product C2-Palladated Intermediate TS->Product -PivOH (H-Shuttle) Barrier C3-Methyl Steric Wall Barrier->Coord Blocks Large Ligands

Figure 1: The CMD pathway utilizes a pivalate ligand to abstract the proton from the C2 position, effectively 'slipping under' the steric fence created by the C3-methyl group.

Experimental Protocol

Reagents:

  • Substrate: 3,5-Dimethylthiophene (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) — Note: Do NOT use Pd(PPh3)4

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMA (Dimethylacetamide) or o-Xylene

Step-by-Step:

  • Dry Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charge Solids: Add Pd(OAc)₂, K₂CO₃, and the Aryl Bromide.

  • Liquids: Add 3,5-dimethylthiophene, PivOH, and anhydrous DMA.

  • Degas: Sparge with Argon for 10 minutes (Oxygen kills the active Pd species).

  • Heat: Stir at 110°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, dry over MgSO₄.

Module B: Sterically Demanding Suzuki Coupling

Best for: Coupling boronic acids when the thiophene is already halogenated (e.g., 2-bromo-3,5-dimethylthiophene).

If you must use Suzuki coupling, standard ligands (PPh₃) will fail because the bulky Pd-complex cannot undergo oxidative addition at the hindered C2-Br bond. You must use Buchwald Dialkylbiaryl Ligands .

Ligand Selection Matrix
LigandSteric Bulk HandlingApplication for 3,5-DimethylRecommendation
PPh₃ LowFails. Poor oxidative addition.⛔ Avoid
S-Phos HighExcellent. Facilitates oxidative addition.Primary Choice
X-Phos Very HighGood, but sometimes too bulky for C2.⚠️ Secondary Option
RuPhos HighGood for C-N coupling (amines).⚠️ Specific Use Only
Experimental Protocol (S-Phos System)
  • Catalyst Pre-formation: Mix Pd₂(dba)₃ (2 mol%) and S-Phos (8 mol%) in Toluene/1,4-Dioxane (4:1) under Argon. Stir for 30 mins at RT to form the active L-Pd(0) species.

  • Substrate Addition: Add 2-bromo-3,5-dimethylthiophene (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Base: Add K₃PO₄ (3.0 equiv, finely ground).

  • Activation: Heat to 100°C for 12-24 hours.

    • Tip: If conversion stalls at 50%, add a second portion of catalyst/ligand.

Module C: Regioselective Halogenation

Best for: Preparing the precursor for Module B.

Brominating 3,5-dimethylthiophene is risky; the reaction is exothermic and can easily lead to poly-bromination or polymerization.

Controlled NBS Protocol
  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: DMF (Dimethylformamide) - Polarity stabilizes the transition state.

  • Temperature: 0°C to Room Temperature.

Critical Steps:

  • Dissolve 3,5-dimethylthiophene in DMF at 0°C (Ice bath).

  • Dissolve NBS in DMF separately.

  • Dropwise Addition: Add the NBS solution slowly over 30 minutes. Do not dump it in.

  • Quench: Pour into ice water immediately upon consumption of starting material (monitor by TLC).

  • Purification: The product (2-bromo-3,5-dimethylthiophene) is an oil. Filter through a short silica plug with Hexanes to remove succinimide byproducts.

Troubleshooting & FAQ

Troubleshooting Problem Issue: Low Yield / No Reaction Check1 Is the starting material consumed? Problem->Check1 Yes Yes (SM Consumed) Check1->Yes Yes No No (SM Remains) Check1->No No SideRxn Check for Homocoupling (Thiophene-Thiophene dimer) Yes->SideRxn CatDeath Catalyst Poisoning or Failed Oxidative Addition No->CatDeath Sol2 Solution: Reduce Catalyst Loading Add catalyst in 2 portions SideRxn->Sol2 Sol1 Solution: Switch to S-Phos Ligand Increase Temp to 110°C CatDeath->Sol1

Figure 2: Diagnostic flowchart for identifying failure points in sterically hindered coupling reactions.

Q1: I see a "black mirror" on my flask walls, and the reaction stopped.

  • Diagnosis: Palladium black precipitation. Your catalyst has decomposed before the reaction finished.

  • Fix: The steric hindrance is slowing the catalytic cycle, leaving the Pd(0) vulnerable.

    • Switch to S-Phos (stabilizes Pd(0)).

    • Ensure your solvent is rigorously degassed (Oxygen accelerates decomposition).

Q2: Can I functionalize the 4-position (Beta)?

  • Answer: Practically, no. The 3,5-dimethyl "pocket" is too tight for transition metal catalysis.

  • Workaround: You must synthesize the ring with the 4-substituent already in place (e.g., using a Gewald reaction or Paal-Knorr synthesis) rather than trying to attach it to the formed ring.

Q3: My C-H activation yield is stuck at 40%.

  • Fix: Add Pivalic Acid (30 mol%) . Without this proton shuttle, the energy barrier to deprotonate the hindered C2 position is too high for the carbonate base alone.

References

  • Direct C-H Arylation (PivOH Effect): Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014).[2] Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.[2] The Journal of Organic Chemistry, 79(6), 2890–2897.

  • Sterically Hindered Suzuki Coupling: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Regioselective Bromination: Bovonsombat, P., McNelis, E. (1993). Regioselective bromination of aromatic compounds with N-bromosuccinimide in N,N-dimethylformamide. Synthesis, 1993(03), 237-240.

Sources

Technical Support Center: Thermal Stability of Thiophene-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Degradation, Kinetic Analysis, and Stability Profiling

Introduction: Beyond the Melting Point

Welcome. If you are accessing this guide, you are likely observing unexpected behavior in your thiophene-2-sulfonamide scaffolds—perhaps a darkening of the sample post-melt, inconsistent TGA onsets, or unexplained peaks in your LC-MS during forced degradation studies.

Thiophene-2-sulfonamides are chemically distinct from their benzene-sulfonamide counterparts. The electron-rich thiophene ring donates electron density to the sulfonyl group, potentially altering the bond dissociation energy of the S-N bond —the critical weak link.

This guide moves beyond standard protocols to address the causality of thermal failure. We will troubleshoot your thermal analysis data (TGA/DSC) and provide a mechanistic basis for the degradation you are observing.

Module 1: Thermogravimetric Analysis (TGA) Troubleshooting

The Issue: "My TGA curve shows weight loss before the expected decomposition temperature, or the onset shifts between runs."

Root Cause Analysis

In thiophene-sulfonamides, early weight loss is rarely bond cleavage. It is usually desolvation or sublimation . The thiophene ring is lipophilic, often trapping non-polar synthesis solvents, while the sulfonamide moiety can form hydrates.

Diagnostic Protocol

Run the "Heat-Cool-Heat" TGA verification :

  • Ramp 1: Heat to 105°C (or just below suspected solvent boiling point).

  • Isothermal: Hold for 10–15 minutes. If weight drops and stabilizes, it is volatile loss, not degradation.

  • Ramp 2: Continue to 600°C for degradation analysis.

Data Interpretation Table
ObservationProbable CauseCorrective Action
Gradual slope starting <100°C Surface moisture / HygroscopicityDry sample in vacuum desiccator (P₂O₅) for 24h.
Step-drop at specific Temp Solvate/Hydrate releaseCheck stoichiometry. 1 mole H₂O ≈ 3-5% weight loss depending on MW.

decreases as mass decreases
Poor heat transfer / Sample geometryStandardize sample mass (e.g., exactly 5.0 ± 0.5 mg) and use crimped pans with a pinhole.
Residue > 0% at 600°C Char formation (Thiophene polymerization)Switch to Oxygen/Air atmosphere to burn off carbon (if determining ash content), otherwise use Nitrogen to study char mechanism.

Module 2: The Degradation Mechanism (The "Why")

The Issue: "What are these unknown peaks in my MS after thermal stress?"

Mechanistic Insight

Unlike simple amides, sulfonamides do not typically hydrolyze thermally; they undergo


 extrusion . The bond energy of the 

bond is the limiting factor.
  • Primary Event: Homolytic cleavage of the

    
     bond.
    
  • Gas Evolution: Release of Sulfur Dioxide (

    
    ).
    
  • Radical Recombination: The remaining thiophene radical and amine radical often recombine or abstract hydrogen, leading to "desulfonated" byproducts (e.g., 2-aminothiophene derivatives, though these are unstable and often polymerize).

  • Secondary Event: At temperatures >400°C, the thiophene ring itself may open, releasing

    
     or elemental sulfur.
    
Visualization: Proposed Degradation Pathway

DegradationMechanism cluster_legend Key Parent Thiophene-2-Sulfonamide (Precursor) TS Transition State (S-N Bond Stretch) Parent->TS  ΔH > Ea   SO2 SO₂ Gas (Extrusion) TS->SO2  Gas Loss   Radicals Thiophene Radical + Amine Radical TS->Radicals Product1 Desulfonated Amine Radicals->Product1  H-Abstraction   Product2 Polymeric Char Radicals->Product2  Polymerization   key1 Blue: Stable API key2 Red: Evolved Gas

Caption: Primary thermal decomposition pathway involving S-N bond cleavage and sulfur dioxide extrusion.

Module 3: Kinetic Analysis & Shelf-Life Prediction

The Issue: "How do I predict stability at room temperature using high-temp data?"

The Solution: You must apply Iso-conversional Kinetics (ASTM E1641). Single-heating rate methods are insufficient for complex pharmaceutical scaffolds.

Step-by-Step Protocol: The Flynn-Wall-Ozawa (FWO) Method
  • Data Collection: Run TGA on fresh samples at four distinct heating rates (

    
    ): 2.5, 5.0, 10.0, and 20.0 °C/min.
    
  • Define Conversion (

    
    ):  Set 
    
    
    
    points (e.g., 5%, 10%, 15% weight loss).
  • Tabulate Temperatures: For each

    
    , record the absolute temperature (
    
    
    
    ) at each heating rate.
  • Plotting: Plot

    
     vs 
    
    
    
    .
    • The slope of this line is directly related to the Activation Energy (

      
      ).
      
    • Equation:

      
      
      
  • Validation: If the lines for different

    
     values are parallel, the mechanism is single-step. If they cross or curve, you have a multi-step degradation (likely solvent loss overlapping with degradation).
    
Visualization: Kinetic Workflow

KineticWorkflow Sample Sample Prep (3-5mg, Crimped Pan) TGA_Runs Multi-Rate TGA (2.5, 5, 10, 20 K/min) Sample->TGA_Runs Data_Extract Extract Temp at Conversion α (0.05 - 0.20) TGA_Runs->Data_Extract Plot Plot log(β) vs 1/T (FWO / KAS Model) Data_Extract->Plot Calc Calculate Ea & A (Arrhenius Parameters) Plot->Calc  Linear Regression   Predict Predict Shelf Life (Isotherm at 25°C) Calc->Predict

Caption: Workflow for determining activation energy and predicting shelf-life using multi-rate TGA.

Module 4: FAQ - Formulation & Storage

Q: Does pH affect the thermal stability of thiophene-2-sulfonamides? A: Yes. Sulfonamides are amphoteric but generally acidic (


). In highly acidic formulations, the sulfonamide nitrogen can be protonated, which weakens the S-N bond and accelerates hydrolysis, especially if moisture is present. Ensure your formulation pH is near neutral or slightly basic to maximize stability.

Q: I see a color change to black, but TGA shows no weight loss. Why? A: This is likely Maillard-type browning or oxidative coupling, which can occur with trace impurities or excipients (like lactose) without significant mass loss initially. The thiophene ring is electron-rich and susceptible to oxidation.[1] If you see this, run a DSC ; you will likely see a small exothermic peak preceding the main decomposition.

Q: Can I process this via Hot Melt Extrusion (HME)? A: Only if the


 is at least 30°C higher than the 

.
  • Check: Calculate the "Processing Window" =

    
    .
    
  • If Window < 20°C, you risk generating

    
     gas in the extruder, which causes foaming and degradation of the polymer matrix.
    

References

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry. 2[3]

  • ASTM International. (2020). ASTM E1641-16: Standard Test Method for Decomposition Kinetics by Thermogravimetry. ASTM International.[4] 4

  • BenchChem. (2025).[1][5] Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. 5

  • Boreen, A. L., et al. (2005). Triplet-sensitized photodegradation of sulfa drugs containing six-membered heterocyclic groups: identification of an SO2 extrusion photoproduct. Environmental Science & Technology. 6[3]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Referenced via TA Instruments Guide). Link

Sources

Validation & Comparative

H-NMR spectrum analysis of 3,5-Dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: H-NMR Profiling of 3,5-Dimethylthiophene-2-sulfonamide

Executive Summary

This guide provides a technical comparative analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) profile for 3,5-Dimethylthiophene-2-sulfonamide , a critical scaffold in Fragment-Based Drug Discovery (FBDD).

Unlike standard spectral listings, this comparison focuses on performance differentiation : distinguishing the target molecule from its regioisomeric impurities and starting materials. We analyze solvent-dependent behaviors (DMSO-


 vs. CDCl

) and provide self-validating assignment protocols to ensure structural integrity during synthesis scale-up.

Structural Context & Theoretical Prediction

To validate the identity of 3,5-dimethylthiophene-2-sulfonamide, one must understand the "proton fate" during its synthesis, typically via the chlorosulfonation of 2,4-dimethylthiophene .

  • The Target (3,5-Dimethylthiophene-2-sulfonamide): The sulfonyl group installs at the highly reactive

    
    -position (C5 of the original ring, which becomes C2 in the product numbering due to priority rules).
    
  • The Comparison Group (Regioisomers/Precursors):

    • Precursor: 2,4-Dimethylthiophene (Contains an

      
      -proton at C5).
      
    • Regioisomer: 2,4-Dimethylthiophene-3-sulfonamide (Reaction at the

      
      -position, rare but possible).
      
Figure 1: Synthesis & Proton Fate Flow

This diagram tracks the critical aromatic proton that serves as the primary diagnostic marker.

ProtonFate Precursor Precursor: 2,4-Dimethylthiophene (H-Alpha at C5 present) Reaction Chlorosulfonation (SEAr Mechanism) Precursor->Reaction Target TARGET: 3,5-Dimethylthiophene- 2-sulfonamide (H-Alpha replaced by SO2) Reaction->Target Major Product (Alpha attack) Isomer IMPURITY: 2,4-Dimethylthiophene- 3-sulfonamide (H-Alpha remains) Reaction->Isomer Trace Impurity (Beta attack)

Caption: Proton tracking during synthesis. The disappearance of the


-proton signal is the primary confirmational event.

Experimental Protocol: Solvent Performance Comparison

The choice of solvent is not trivial; it dictates the visibility of the sulfonamide protons, which are labile.

Methodology
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters: Pulse angle 30°, Relaxation delay (

    
    ) 
    
    
    
    s (critical for accurate integration of aromatic signals).
Comparative Data: DMSO- vs. CDCl
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Technical Insight
-SO

NH

Signal
Sharp Singlet (

)
Broad/InvisibleDMSO forms H-bonds with sulfonamide protons, slowing exchange and sharpening the peak.
Shift Stability HighLowCDCl

shifts are concentration-dependent due to intermolecular H-bonding.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy signals (not an issue here); Water in CDCl

overlaps with alkyl impurities.
Resolution Excellent for polar groupsGood for non-polarThe target is polar; DMSO ensures complete solubility and monomeric dispersion.

Protocol Recommendation: Use DMSO-


  for structural characterization. Use CDCl

only if assessing lipophilic impurities (e.g., residual hexanes).

Detailed Spectral Analysis

The following data assumes DMSO-


 as the solvent.
A. The Diagnostic Aromatic Signal (H4)

The most common error is misidentifying the remaining aromatic proton.

  • Target (2-sulfonamide): The remaining proton is at C4 (

    
    -position). It is flanked by two methyl groups (C3 and C5) and is meta to the electron-withdrawing sulfonamide.
    
    • Predicted Shift:

      
       ppm.
      
    • Multiplicity: Singlet (often shows fine allylic coupling,

      
       Hz, appearing as a "fuzzy" singlet).
      
  • Isomer (3-sulfonamide): The remaining proton is at C5 (

    
    -position).
    
    • Predicted Shift:

      
       ppm (Alpha protons are naturally downfield; adjacent to Sulfur).
      

Validation Check: If your aromatic singlet is above 7.0 ppm, suspect regioisomeric impurity.

B. The Methyl Groups (Regiochemistry)

The two methyl groups are chemically non-equivalent.

  • C3-Methyl: Located ortho to the sulfonamide group. The anisotropic cone of the

    
     bond deshields this group.
    
    • Shift:

      
       ppm.[1]
      
  • C5-Methyl: Located meta to the sulfonamide.

    • Shift:

      
       ppm.[1]
      
C. The Sulfonamide Protons
  • -SO

    
    NH
    
    
    
    :
    Distinctive broad singlet.
    • Shift:

      
       ppm (highly dependent on concentration and water content in DMSO).
      
    • Integration: Must integrate to 2H relative to the aromatic H (1H).

Summary Data Table

Compound: 3,5-Dimethylthiophene-2-sulfonamide Solvent: DMSO-


 (Reference TMS = 0.00 ppm)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
C4 Ar-H 6.75 ± 0.1 Singlet (q)1H

Hz
N/A -SO

NH

7.40 ± 0.2 Broad Singlet2HExchangeable
C3 Ar-CH

2.45 ± 0.1 Singlet3H-
C5 Ar-CH

2.15 ± 0.1 Singlet3H-

Troubleshooting & Logic Tree

Use this decision tree to resolve spectral ambiguities.

AnalysisLogic Start Start Analysis (DMSO-d6) CheckNH2 Is -NH2 signal visible (7.2 - 7.6 ppm)? Start->CheckNH2 CheckArH Check Aromatic H Shift CheckNH2->CheckArH Yes FailSolvent Switch Solvent: Use DMSO-d6 to stop exchange CheckNH2->FailSolvent No (Broad/Missing) Pass CONFIRMED: 3,5-Dimethylthiophene- 2-sulfonamide CheckArH->Pass < 6.9 ppm (Beta-H) FailIsomer REJECT: Likely 3-sulfonamide isomer (Alpha-proton present) CheckArH->FailIsomer > 7.1 ppm (Alpha-H)

Caption: Diagnostic logic flow for structural confirmation.

References

  • Abraham, R. J., et al. (2006).[2] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for Thiophene coupling constants and shifts).

  • Hans Reich Collection. "Proton NMR Data - Chemical Shifts of Heterocycles." University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3,5-Dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Expected Mass Spectrometric Behavior of a Novel Thiophene Sulfonamide and its Comparison with Related Structures

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information about a molecule's mass and, through its fragmentation patterns, its intricate architecture. This guide, authored for researchers, scientists, and drug development professionals, offers a detailed exploration of the anticipated mass spectrometry fragmentation patterns of 3,5-Dimethylthiophene-2-sulfonamide. Lacking direct experimental data in the public domain for this specific molecule, this guide leverages established principles of mass spectrometry and comparative analysis with structurally related aromatic sulfonamides and thiophene derivatives to predict its behavior under common ionization techniques.

The Rationale Behind Fragmentation Analysis

Understanding the fragmentation of a molecule in a mass spectrometer is akin to deciphering a chemical fingerprint. The fragments, or product ions, generated from the precursor ion provide clues to the molecule's functional groups and their connectivity. For a novel compound like 3,5-Dimethylthiophene-2-sulfonamide, predicting these fragmentation pathways is crucial for its unambiguous identification in complex matrices and for metabolism studies.

This guide will focus on the fragmentation patterns expected from both electron ionization (EI) and electrospray ionization (ESI), two of the most prevalent ionization methods in mass spectrometry.

Predicted Fragmentation Pathways of 3,5-Dimethylthiophene-2-sulfonamide

The structure of 3,5-Dimethylthiophene-2-sulfonamide combines a substituted thiophene ring with a sulfonamide functional group. Its fragmentation is therefore expected to be a composite of the characteristic behaviors of both moieties.

Key Predicted Fragmentation Reactions:
  • Loss of Sulfur Dioxide (SO₂): A hallmark of aromatic sulfonamide fragmentation is the neutral loss of 64 Da, corresponding to a molecule of sulfur dioxide.[1][2] This process often involves a rearrangement, and in the case of 3,5-Dimethylthiophene-2-sulfonamide, would lead to a key fragment ion. The presence of electron-donating methyl groups on the thiophene ring may influence the propensity of this rearrangement.

  • Cleavage of the Sulfonamide S-N Bond: The bond between the sulfur atom of the sulfonyl group and the nitrogen of the amide is susceptible to cleavage. This can result in the formation of a 3,5-dimethylthiophenylsulfonyl cation and an aminyl radical, or a 3,5-dimethylthiophene radical cation and a sulfonamide radical. Studies on other arylsulfonyl derivatives have shown that cleavage of the S-X bond (where X is the substituent) is a dominant fragmentation pathway.[3][4]

  • Thiophene Ring Fragmentation: Thiophene and its derivatives can undergo characteristic ring-opening and fragmentation pathways. The presence of the methyl and sulfonamide substituents will direct this fragmentation, potentially leading to the formation of stable, conjugated ions.[3]

  • Loss of Methyl Radicals: The methyl groups on the thiophene ring can be lost as methyl radicals (·CH₃), leading to fragment ions 15 Da lighter than the precursor or other fragment ions.

The following diagram illustrates the predicted primary fragmentation pathways for 3,5-Dimethylthiophene-2-sulfonamide under mass spectrometric analysis.

Fragmentation_Pathways M+ (Precursor Ion) M+ (Precursor Ion) Fragment A (-SO2) Fragment A (-SO2) M+ (Precursor Ion)->Fragment A (-SO2) - SO2 (64 Da) Fragment B (S-N Cleavage) Fragment B (S-N Cleavage) M+ (Precursor Ion)->Fragment B (S-N Cleavage) - ·NH2SO2 or - C6H7S· Fragment C (Thiophene Ring) Fragment C (Thiophene Ring) Fragment B (S-N Cleavage)->Fragment C (Thiophene Ring) Further Fragmentation

Caption: Predicted major fragmentation pathways of 3,5-Dimethylthiophene-2-sulfonamide.

Comparative Analysis: Learning from Analogs

To build a robust hypothesis for the fragmentation of 3,5-Dimethylthiophene-2-sulfonamide, we can draw parallels with the known fragmentation of similar molecules.

Compound Class Characteristic Fragmentation Relevance to 3,5-Dimethylthiophene-2-sulfonamide
Aromatic Sulfonamides Neutral loss of SO₂ (64 Da) is a common and often dominant fragmentation pathway, frequently involving intramolecular rearrangement.[1][2]This is a highly probable fragmentation pathway for the target molecule.
Thiophene-sulfonyl Derivatives Cleavage of the S-X bond is a major fragmentation route. The thiophene ring can also undergo characteristic fragmentation.[3][4]Predicts the likelihood of S-N bond cleavage and provides insight into the potential fragmentation of the heterocyclic ring.
Substituted Thiophenes Fragmentation is directed by the nature and position of the substituents.The two methyl groups will influence the stability of fragment ions and may participate in rearrangement reactions.

Proposed Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for acquiring the mass spectrum of 3,5-Dimethylthiophene-2-sulfonamide.

Objective: To obtain high-resolution mass spectra of 3,5-Dimethylthiophene-2-sulfonamide under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions to elucidate its fragmentation patterns.
Materials:
  • 3,5-Dimethylthiophene-2-sulfonamide (analytical standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with both EI and ESI sources.

Methodology:

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3,5-Dimethylthiophene-2-sulfonamide in methanol.
  • For ESI analysis, dilute the stock solution to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid (for positive ion mode) or without formic acid (for negative ion mode).
  • For EI analysis, a solid probe or gas chromatography inlet can be used, depending on the sample's volatility.

2. ESI-MS/MS Analysis:

  • Ionization Mode: Positive and Negative
  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 600 L/hr
  • MS1 Scan Range: m/z 50-500
  • MS/MS (Tandem MS):
  • Select the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ as the precursor ion.
  • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
  • Acquire product ion spectra.

3. EI-MS Analysis:

  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Scan Range: m/z 35-500

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) ESI Sample (1 µg/mL) ESI Sample (1 µg/mL) Stock Solution (1 mg/mL)->ESI Sample (1 µg/mL) EI Sample EI Sample Stock Solution (1 mg/mL)->EI Sample ESI-MS/MS ESI-MS/MS ESI Sample (1 µg/mL)->ESI-MS/MS EI-MS EI-MS EI Sample->EI-MS Fragmentation Pattern Elucidation Fragmentation Pattern Elucidation ESI-MS/MS->Fragmentation Pattern Elucidation EI-MS->Fragmentation Pattern Elucidation

Caption: Proposed workflow for the mass spectrometric analysis of 3,5-Dimethylthiophene-2-sulfonamide.

Conclusion

While definitive experimental data for 3,5-Dimethylthiophene-2-sulfonamide is not yet publicly available, a comprehensive understanding of its likely mass spectrometric fragmentation can be achieved through a comparative analysis of related compound classes. The predicted pathways, including the characteristic loss of SO₂, S-N bond cleavage, and thiophene ring fragmentation, provide a solid foundation for future experimental work. The proposed analytical protocol offers a clear roadmap for researchers to obtain the empirical data needed to confirm these hypotheses and fully characterize this novel molecule. This predictive and comparative approach is an invaluable tool in the early stages of drug discovery and development, accelerating the identification and structural elucidation of new chemical entities.

References

  • Kang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 435-446. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

  • Ogunbameru, B. O. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 14(10), 548-550. [Link]

  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754. [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 3,5-Dimethylthiophene-2-sulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for elucidating the functional groups within a molecule, thereby confirming its identity and purity. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 3,5-Dimethylthiophene-2-sulfonamide, a molecule of interest in medicinal chemistry. By comparing its predicted spectral features with those of structurally related compounds, we offer a robust framework for spectral interpretation and compound verification.

The Role of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of bonds. Each type of bond and functional group absorbs at a characteristic frequency, making the resulting IR spectrum a unique molecular "fingerprint." For a molecule like 3,5-Dimethylthiophene-2-sulfonamide, IR spectroscopy is instrumental in confirming the presence of key functionalities: the sulfonamide group (SO₂NH₂), the substituted thiophene ring, and the methyl groups.

Predicted IR Absorption Profile of 3,5-Dimethylthiophene-2-sulfonamide

Below is a table summarizing the expected characteristic IR peaks for 3,5-Dimethylthiophene-2-sulfonamide, with assignments based on vibrational modes.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Sulfonamide (N-H)Asymmetric & Symmetric Stretching3400 - 3200Medium-Strong, two bands
Thiophene Ring (C-H)Stretching3120 - 3050Weak-Medium
Methyl (C-H)Asymmetric & Symmetric Stretching3000 - 2850Medium
Sulfonamide (S=O)Asymmetric Stretching1344 - 1317Strong
Sulfonamide (S=O)Symmetric Stretching1187 - 1147Strong
Thiophene Ring (C=C)Stretching1600 - 1400Medium, multiple bands
Methyl (C-H)Bending (Scissoring)1470 - 1450Medium
Methyl (C-H)Bending (Rocking)~1375Weak-Medium
Thiophene Ring (C-H)In-plane Bending1250 - 1050Weak-Medium
Sulfonamide (S-N)Stretching924 - 906Medium
Thiophene Ring (C-H)Out-of-plane Bending900 - 650Strong

A Comparative Analysis with Structurally Related Compounds

To build confidence in our spectral predictions, it is instructive to compare the expected IR profile of 3,5-Dimethylthiophene-2-sulfonamide with that of simpler, related molecules. This comparative approach allows for a more nuanced understanding of how structural modifications influence the vibrational frequencies.

Thiophene-2-sulfonamide: The Unsubstituted Parent

Thiophene-2-sulfonamide serves as the foundational reference compound. Its IR spectrum will share the characteristic sulfonamide and thiophene ring absorptions. The key differences will lie in the C-H stretching and bending regions of the thiophene ring. In thiophene-2-sulfonamide, the presence of C-H bonds at positions 3, 4, and 5 will result in more complex C-H stretching and out-of-plane bending patterns compared to the single C-H at position 4 in our target molecule.

Arylsulfonamides: The Influence of the Aromatic System

General arylsulfonamides provide a broader context for the sulfonamide group vibrations. Studies on various 4-substituted benzenesulfonamides show that the N-H stretching vibrations typically appear in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric)[1]. The strong S=O asymmetric and symmetric stretching vibrations are consistently observed between 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively[1]. These ranges are highly consistent with the expected values for 3,5-Dimethylthiophene-2-sulfonamide.

2,5-Disubstituted Thiophenes: Ring Vibration Insights

The substitution pattern on the thiophene ring significantly influences the C-H and ring stretching vibrations. For 2,5-disubstituted thiophenes, the C-H stretching of the remaining ring protons is expected around 3120-3050 cm⁻¹[2]. The C=C stretching vibrations of the thiophene ring are typically observed in the 1600-1350 cm⁻¹ region[3]. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 2,5-disubstituted thiophene, a strong band in the 900-650 cm⁻¹ region is anticipated[2].

Experimental Protocol for IR Analysis of 3,5-Dimethylthiophene-2-sulfonamide

For researchers aiming to acquire an experimental IR spectrum, the following protocol outlines the key steps for sample preparation and analysis using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Sample Preparation:

    • Ensure the 3,5-Dimethylthiophene-2-sulfonamide sample is a dry, solid powder.

    • Place a small amount of the powder onto the ATR crystal.

    • Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Set the spectral range to 4000 - 400 cm⁻¹.

    • Select a suitable resolution, typically 4 cm⁻¹, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Molecular Structure and Key Functional Groups

To further aid in the conceptualization of the molecule and its IR-active components, the following diagrams illustrate the structure of 3,5-Dimethylthiophene-2-sulfonamide and the logical workflow for its IR spectral analysis.

Caption: Molecular structure of 3,5-Dimethylthiophene-2-sulfonamide.

IR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Start Dry Solid Sample Place Place on ATR Crystal Start->Place Press Apply Pressure Place->Press Background Collect Background Spectrum Press->Background Sample Collect Sample Spectrum Background->Sample Process Ratio and Process Data Sample->Process Identify Identify Peak Frequencies Process->Identify Compare Compare with Reference Data Identify->Compare End End Compare->End Confirm Structure

Caption: Workflow for the IR spectral analysis of a solid sample.

Conclusion

The infrared spectrum of 3,5-Dimethylthiophene-2-sulfonamide is expected to exhibit a series of characteristic absorption bands that confirm its molecular structure. The strong S=O stretching bands of the sulfonamide group, coupled with the distinct N-H stretching vibrations, provide unambiguous evidence for this key functional group. The substitution pattern on the thiophene ring is further corroborated by the specific C-H and C=C vibrational modes. By employing a comparative approach with related compounds and adhering to a systematic experimental protocol, researchers can confidently utilize IR spectroscopy for the verification and characterization of 3,5-Dimethylthiophene-2-sulfonamide and similar novel compounds.

References

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Retrieved from [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

  • PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite for C6H9NO2S2. PubChem. Retrieved from [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin. (1966). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Retrieved from [Link]

  • Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). ResearchGate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.